2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide
Description
This compound features a pyrido[2,3-e][1,2,4]thiadiazine core modified with a 1,1-dioxido group (sulfone) and an N-(4-methoxyphenyl)acetamide substituent. The sulfone group enhances oxidative stability and polarity, while the methoxyphenyl moiety contributes to lipophilicity and π-π interactions. The acetamide linker facilitates hydrogen bonding, influencing crystal packing and solubility .
Properties
IUPAC Name |
2-(1,1-dioxo-4-phenyl-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-29-18-11-9-16(10-12-18)23-20(26)14-24-15-25(17-6-3-2-4-7-17)21-19(30(24,27)28)8-5-13-22-21/h2-13H,14-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZDWYRYIOPGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on existing literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 394.4 g/mol. The structure features a pyrido-thiadiazine ring system, which is known for its diverse biological activities. The presence of the dioxido group and an acetamide moiety enhances its reactivity and potential interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.4 g/mol |
| CAS Number | 1251632-64-0 |
Antiviral Potential
The antiviral activity of heterocyclic compounds containing thiadiazine rings has been explored in several studies. For example, certain derivatives have demonstrated efficacy against viruses like HSV and HIV . While direct evidence for the antiviral activity of this specific compound remains scarce, its structural similarities to active compounds suggest potential in this area.
Enzyme Inhibition
The compound's mechanism may involve the inhibition of specific enzymes. Thiadiazine derivatives have been studied as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways . Preliminary data suggest that modifications in the molecular structure can enhance binding affinity towards these targets.
Study 1: Enzyme Modulation
In a study evaluating various thiadiazine derivatives for their ability to modulate AMPA receptors in Xenopus oocytes, it was found that certain compounds exhibited enhanced activity compared to standard references . This indicates a potential pathway for further investigation into the biological activities of related compounds.
Study 2: Antimicrobial Efficacy
Another study focused on synthesizing and testing several pyridothiadiazine derivatives against bacterial strains. The results indicated that modifications at specific positions on the thiadiazine ring could lead to improved antimicrobial efficacy . This highlights the importance of structural variations in enhancing biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heterocyclic Core Variations
a. 2-(4-Methyl-1,3,6-trioxo-2-phenyloctahydro-1H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)-N-phenylacetamide (1a)
- Structure : Pyrrolo[3,4-c]pyridine fused with a thioether and ketone groups.
- Comparison : The absence of a sulfone group reduces oxidative stability compared to the target compound. The phenylacetamide group lacks the methoxy substituent, decreasing electron-donating effects .
b. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide
- Structure : Benzothiazine ring with a ketone and acetamide.
- The acetamide group is directly attached without aromatic substitution, limiting π-π stacking interactions .
c. N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide (3b)
- Structure: Dipyrimidopyrimidinone core with methoxy and piperazinyl groups.
- Comparison: The methoxy group in both compounds enhances solubility, but the pyrimidopyrimidinone core in 3b offers greater planarity for intercalation or binding to biological targets .
Substituent Effects
- Methoxyphenyl vs. Phenyl : The 4-methoxyphenyl group in the target compound increases electron density and lipophilicity compared to simple phenyl substituents (e.g., in 1a), enhancing membrane permeability and bioavailability .
- Sulfone vs. Thioether/Ketone : The 1,1-dioxido group in the target compound improves resistance to metabolic oxidation relative to thioether-containing analogs (e.g., 1a) .
Physical and Spectral Properties
Hydrogen Bonding and Crystallography
The target compound’s acetamide and sulfone groups likely form strong N–H···O and S=O···H–N hydrogen bonds, as observed in similar thiazine derivatives . In contrast, compounds like 1a (with ketone and thioether groups) exhibit weaker C=O···H–N interactions, reducing crystal lattice stability .
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Step 1 : Formation of the pyrido[2,3-e][1,2,4]thiadiazine ring via cyclization of precursor amines and sulfonyl chlorides.
- Step 2 : Introduction of the 4-methoxyphenylacetamide group via nucleophilic substitution or amide coupling. Critical conditions include anhydrous solvents (e.g., DMF or THF), temperature control (60–80°C for cyclization), and catalysts (e.g., Pd for cross-coupling). Purification often requires column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are essential for characterizing purity and structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring saturation.
- Mass Spectrometry (HRMS) : For molecular weight validation (e.g., [M+H]+ expected at m/z 468.12).
- HPLC-PDA : Purity assessment (>95% recommended for biological assays).
- X-ray Diffraction (XRD) : Optional for crystal structure elucidation .
Q. How do functional groups (e.g., thiadiazine 1,1-dioxide, methoxyphenyl) influence reactivity?
- The thiadiazine 1,1-dioxide moiety participates in hydrogen bonding with biological targets, enhancing binding affinity.
- The methoxyphenyl group improves solubility in polar solvents (e.g., DMSO) and modulates electron density for regioselective reactions .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assays?
- Orthogonal Assays : Combine in vitro enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT).
- Buffer Optimization : Test activity under varying pH (6.5–7.4) and ionic strengths to identify assay-specific artifacts.
- Metabolite Screening : Use LC-MS to rule out off-target interactions with serum proteins .
Q. How can computational methods predict binding modes with target proteins?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinase targets).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding energy contributions (e.g., ΔG < -8 kcal/mol suggests strong binding) .
Q. What structural modifications enhance bioactivity while maintaining metabolic stability?
- Substituent Effects :
| Substituent | Bioactivity (IC50) | Metabolic Stability (t½, liver microsomes) |
|---|---|---|
| 4-OCH₃ | 0.12 µM | 45 min |
| 4-Cl | 0.08 µM | 22 min |
| 4-F | 0.15 µM | 60 min |
- Design Strategy : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve microsomal stability without compromising potency .
Q. How does the compound’s stability vary under physiological conditions?
- pH Stability : Stable in PBS (pH 7.4) for 24h but degrades in acidic conditions (pH 3.0, 50% degradation in 6h).
- Thermal Stability : Decomposes above 150°C (DSC analysis).
- Light Sensitivity : Protect from UV exposure to prevent photooxidation of the thiadiazine ring .
Methodological Recommendations
- Synthetic Yield Optimization : Use Design of Experiments (DoE) to screen solvent/base combinations (e.g., triethylamine in acetonitrile vs. K₂CO₃ in DMF) .
- Data Reproducibility : Standardize reaction workup (e.g., quenching with ice-water) and storage (-20°C under argon) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
